molecular formula C16H19N5O2S B2534578 N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1226446-99-6

N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2534578
CAS No.: 1226446-99-6
M. Wt: 345.42
InChI Key: FRSVGKVSZSRBMI-UHFFFAOYSA-N
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Description

N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features a combination of pyrazole and benzothiadiazole moieties

Scientific Research Applications

N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of benzo[c][1,2,5]thiadiazole-based compounds in photovoltaics or as fluorescent sensors is related to their electron donor–acceptor (D–A) systems . These systems have high electron conductivity due to the high stability of the molecule in the excited state .

Future Directions

The future directions in the research of benzo[c][1,2,5]thiadiazole-based compounds could involve the exploration of their potential as visible-light organophotocatalysts . A thorough selection of components in the designing of appropriate compounds with benzo[c][1,2,5]thiadiazole as an internal acceptor can lead to promising photovoltaic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazole with 2,1,3-benzothiadiazole-5-carboxylic acid under dehydrating conditions. The reaction is often catalyzed by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-tert-butyl-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of pyrazole and benzothiadiazole moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar compounds .

Properties

IUPAC Name

N-[5-tert-butyl-2-(2-hydroxyethyl)pyrazol-3-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c1-16(2,3)13-9-14(21(18-13)6-7-22)17-15(23)10-4-5-11-12(8-10)20-24-19-11/h4-5,8-9,22H,6-7H2,1-3H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSVGKVSZSRBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)C2=CC3=NSN=C3C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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